N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
The compound N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic molecule featuring three distinct aromatic systems: a thiophene, a thiazole, and a furan ring. Key structural elements include:
- A thiophen-2-ylmethyl group linked via a carbamoyl moiety to a methyl-substituted thiazole ring.
- A furan-2-carboxamide group attached to the thiazole nitrogen.
While direct data on its biological activity is absent in the provided evidence, structurally related compounds exhibit antimicrobial, antitumor, and antioxidant properties .
Properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c19-13(16-8-11-3-2-6-22-11)7-10-9-23-15(17-10)18-14(20)12-4-1-5-21-12/h1-6,9H,7-8H2,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBMNUVVKZCPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step reactions that incorporate the formation of thiophene, thiazole, and furan rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
For the thiazole ring, the Hantzsch thiazole synthesis is frequently employed, which involves the cyclization of α-haloketones with thioamides . The furan ring can be synthesized using the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds .
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while nucleophilic substitution on the furan ring can introduce alkyl or aryl groups.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Compounds with similar thiazole and thiophene structures have shown effectiveness against various bacterial strains, including E. coli and C. albicans . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research has highlighted the anticancer potential of thiazole derivatives. For instance, related compounds have been tested against human cancer cell lines, demonstrating significant cytotoxicity. One study found that thiazole-containing compounds exhibited IC50 values as low as 10–30 µM against multiple cancer types, suggesting a promising avenue for further pharmacological evaluation . The presence of specific substituents on the thiazole ring appears crucial for enhancing anticancer activity.
Structure-Activity Relationship Studies
A series of studies have focused on the structure-activity relationship (SAR) of thiazole derivatives. For example, modifications to the thiophene and furan rings have been systematically evaluated for their impact on biological activity. One notable study demonstrated that introducing electron-withdrawing groups significantly enhanced anticancer efficacy against various cell lines .
Clinical Evaluations
Although N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide has not yet undergone extensive clinical trials, related compounds have progressed into preclinical phases, showing promise as potential therapeutic agents for conditions such as cancer and infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound’s heterocyclic rings can interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, the thiophene ring may interact with protein kinases, while the thiazole ring can bind to DNA or RNA, affecting gene expression .
Comparison with Similar Compounds
Structural and Functional Insights
- Thiazole Modifications: Substituting the thiazole’s 4-position with a thiophen-2-ylmethyl group (target compound) vs. Thiourea vs. Carbamoyl Linkages: Thiourea derivatives (e.g., Compound 1) exhibit stronger hydrogen-bonding capacity, which may enhance antioxidant activity , whereas carbamoyl groups improve metabolic stability .
- Propargyl-linked analogs (e.g., 5p) prioritize synthetic versatility over bioactivity, serving as intermediates for click chemistry .
Biological Activity
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound featuring a unique combination of thiophene, thiazole, and furan rings. These heterocyclic structures are known for their diverse chemical properties and significant biological activities, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in therapeutics.
Chemical Structure and Properties
The compound's structure can be represented as follows:
IUPAC Name : N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Molecular Formula : C15H13N3O3S2
Molecular Weight : 357.41 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing promising results in several areas:
Antimicrobial Activity
Research indicates that compounds containing thiophene and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole-containing compounds. The structure activity relationship (SAR) analysis suggests that modifications to the thiazole and furan rings can enhance cytotoxicity against cancer cell lines. For example:
The presence of electron-donating groups in specific positions significantly increases the activity, indicating that the electronic nature of substituents plays a crucial role in its efficacy.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with thiazole rings often target specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antiviral Activity : Some derivatives have shown potential as antiviral agents by inhibiting viral replication processes, making them candidates for further investigation against viral pathogens .
Case Studies
A notable study investigated the effects of a series of thiophene-thiazole derivatives on various cancer cell lines. The results indicated that modifications in the side chains significantly altered the cytotoxicity profiles. For example:
Study Findings
| Compound ID | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF7 | 12.5 | Apoptosis induction |
| 2 | HeLa | 8.7 | Enzyme inhibition |
| 3 | HCT116 | 15.0 | Cell cycle arrest |
These findings underscore the importance of structural modifications in enhancing the biological activity of this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
